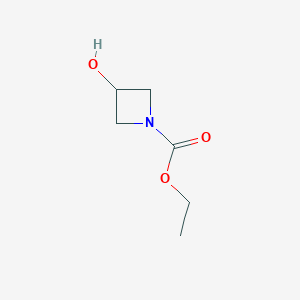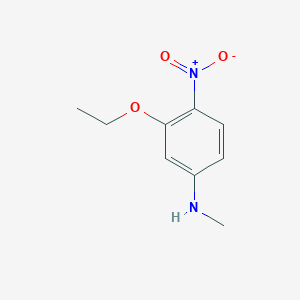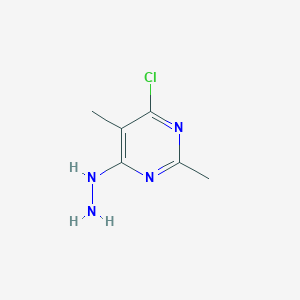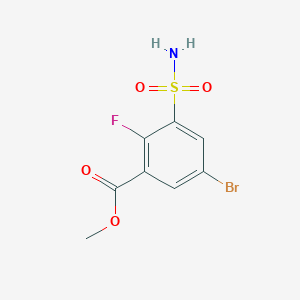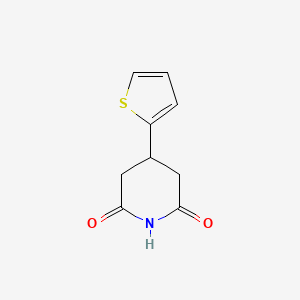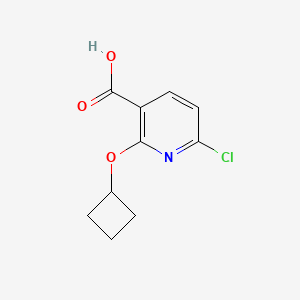
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid
Overview
Description
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid consists of a pyridine ring with a chlorine atom at the 6th position, a cyclobutoxy group at the 2nd position, and a carboxylic acid group at the 3rd position .Scientific Research Applications
1. Antibacterial Applications and Structural Variations:
- The synthesis of 1,4-Dihydro-4-oxopyridinecarboxylic acids, including variations with chloro groups at C-6, has shown significant antibacterial activity. Enoxacin, a derivative of this class, was identified as a potent antibacterial agent with broad in vitro activity and excellent in vivo efficacy on systemic infections. This research highlights the importance of structure-activity relationships, particularly the variations of substituents at C-1, C-6, and C-7, in enhancing antibacterial properties (Matsumoto et al., 1984).
Coordination Polymeric Networks
2. Lanthanide-Organic Frameworks:
- A study involving 6-Hydroxypyridine-3-carboxylic acid with lanthanides and oxalic acid under hydrothermal conditions led to the creation of novel lanthanide-organic coordination polymeric networks. These networks exhibit unique topologies and are influenced by the lanthanide contraction effect. This research provides insights into the design of new materials with potential applications in catalysis, gas storage, and separation processes (Liu et al., 2009).
Novel Synthetic Methods
3. Transition-Metal-Free Tandem Chlorocyclization:
- The development of an efficient, one-pot, transition-metal-free chlorocyclization process of 2-aminopyridines with aliphatic carboxylic acids has been reported. This method offers a novel approach to synthesizing chloro-substituted imidazo[1, 2-α]pyridines, broadening the scope of substrates that can be utilized in synthetic chemistry (Xiao et al., 2015).
Electrocatalytic Carboxylation
4. Electrocatalytic Carboxylation in Ionic Liquid:
- An electrochemical procedure for carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid has been explored. This method avoids the use of volatile and toxic solvents, showcasing an environmentally friendly approach to synthesizing aminonicotinic acid with high yield and selectivity (Feng et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-chloro-2-cyclobutyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-5-4-7(10(13)14)9(12-8)15-6-2-1-3-6/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLADSJVOIUUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclobutoxypyridine-3-carboxylic acid | |
CAS RN |
1343804-87-4 | |
| Record name | 6-chloro-2-cyclobutoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![2-[(Oxetan-3-yl)amino]ethan-1-ol](/img/structure/B1428926.png)
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)

